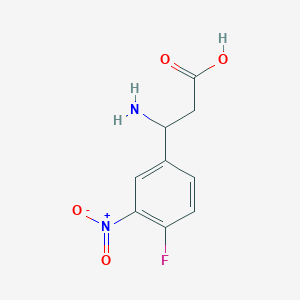

3-Amino-3-(4-fluoro-3-nitrophenyl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-3-(4-fluoro-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O4/c10-6-2-1-5(3-8(6)12(15)16)7(11)4-9(13)14/h1-3,7H,4,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQBZLDKAWFNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-fluoro-3-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common method is the nitration of 4-fluorobenzene to produce 4-fluoro-3-nitrobenzene, followed by amination and subsequent carboxylation reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-3-(4-fluoro-3-nitrophenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Produces carboxylic acids and nitro compounds.

Reduction: Results in the formation of amines and hydroxylamines.

Substitution: Leads to the formation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, including reductions, substitutions, and oxidations.

Biology

- Biological Interaction Studies : Research has focused on its interactions with biological molecules, particularly proteins. The presence of both amino and nitro groups facilitates hydrogen bonding and electrostatic interactions that may influence biological activity.

- Potential Therapeutic Applications : While specific therapeutic uses are still under investigation, the compound's structure suggests it could be a lead candidate in drug development targeting various diseases.

Medicine

- Drug Development : The compound has been explored for its potential as a therapeutic agent. Its unique structural characteristics may allow it to target specific biological pathways effectively .

- Macrocycle Inhibitors : Recent studies have indicated that derivatives of this compound may serve as inhibitors of pathogens like Leishmania species, showcasing its potential in treating infectious diseases .

Case Studies and Research Findings

- Interaction Studies : Investigations into the interaction of this compound with protein targets have revealed insights into its mechanism of action. The amino and nitro groups can engage in significant molecular interactions that may affect protein function and stability .

- Therapeutic Potential : A study highlighted the efficacy of certain derivatives derived from this compound against Leishmania species, suggesting that modifications could enhance potency and selectivity for therapeutic applications .

- Synthesis Methodologies : Research into the synthesis of this compound has focused on optimizing reaction conditions to improve yield and purity, with engineered polypeptides showing promise in facilitating asymmetric synthesis processes .

Wirkmechanismus

The mechanism by which 3-Amino-3-(4-fluoro-3-nitrophenyl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the nitro group can participate in electron transfer reactions. These interactions can modulate biological processes and lead to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Substituent Positions

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The nitro group (e.g., in 2-nitrophenyl and 3-nitrophenyl derivatives) increases acidity and stabilizes negative charges, enhancing interactions with biological targets .

- Electron-Donating Groups (EDGs) : Hydroxyl and methoxy groups (e.g., 4-hydroxyphenyl derivatives) improve solubility but reduce metabolic stability .

- Fluorine Substitution : Fluorine at the 4-position (4-fluorophenyl) enhances lipophilicity and bioavailability compared to 3-fluorophenyl analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

Biologische Aktivität

3-Amino-3-(4-fluoro-3-nitrophenyl)propanoic acid is a compound of significant interest due to its unique structural features, which include an amino group, a fluoro substituent, and a nitro group on a propanoic acid backbone. These functional groups contribute to its potential biological activity and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, chemical properties, and relevant research findings.

The presence of both amino and nitro groups in this compound allows for diverse interactions with biological molecules. The nitro group can undergo reduction to an amino group, potentially altering the compound's biological activity. The amino group can participate in hydrogen bonding and electrostatic interactions with proteins, influencing its therapeutic effects.

Table 1: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-3-(4-fluorophenyl)propanoic acid | CHFNO | Lacks nitro group; simpler structure |

| 4-Fluorophenylalanine | CHFNO | Does not contain a nitro group |

| 2-Amino-5-nitrobenzoic acid | CHNO | Different aromatic system; more acidic |

The unique combination of functional groups in this compound enhances its reactivity compared to similar compounds, suggesting a broader range of potential biological activities.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including antimicrobial properties. Its structural characteristics allow it to interact with bacterial and fungal cells, potentially disrupting their functions.

Case Studies

- Antimicrobial Activity : A study investigating the antibacterial and antifungal activities of structurally similar compounds found that modifications in the aromatic ring significantly influenced their effectiveness against various pathogens. For instance, compounds with electron-withdrawing groups like nitro displayed enhanced antimicrobial properties .

- Mechanistic Insights : The compound's ability to form hydrogen bonds with target biomolecules suggests it may act as an inhibitor or modulator in biochemical pathways. This is particularly relevant in the context of drug design where such interactions can lead to therapeutic applications .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. These investigations revealed that:

- Synthesis Methods : Efficient synthesis routes have been developed that allow for the production of this compound with high yields and purity .

- Biological Evaluations : Preliminary evaluations indicate promising antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values suggesting significant potency .

Q & A

Q. What are the recommended synthetic routes for 3-amino-3-(4-fluoro-3-nitrophenyl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically begins with substituted aniline derivatives (e.g., 4-fluoro-3-nitroaniline) as precursors. A multi-step approach is employed:

Friedel-Crafts alkylation or Mannich reaction to introduce the propanoic acid backbone.

Nitro group retention : Use mild acidic/basic conditions (e.g., NaHCO₃) to prevent premature reduction of the nitro group during synthesis .

Amino group protection : Boc or Fmoc groups are used to avoid side reactions, followed by deprotection under controlled conditions (e.g., TFA for Boc) .

- Critical Parameters :

- Solvent choice (DMF or THF) affects reaction efficiency.

- Temperature control (~0–25°C) prevents nitro group decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorine atom (¹⁹F NMR) and nitro group cause distinct deshielding effects. For example, the aromatic proton adjacent to the nitro group appears at δ 8.2–8.5 ppm .

- IR Spectroscopy : Confirm the presence of NH₂ (stretch ~3350 cm⁻¹), carboxylic acid (C=O ~1700 cm⁻¹), and NO₂ (asymmetric stretch ~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257.05) and fragmentation patterns .

Q. How does the 4-fluoro-3-nitrophenyl substituent influence the compound’s solubility and reactivity?

- Methodological Answer :

- Solubility : The nitro group enhances polarity, increasing solubility in polar aprotic solvents (e.g., DMSO). However, the fluorine atom reduces solubility in water (<1 mg/mL at 25°C) .

- Reactivity :

- Electrophilic substitution : The nitro group directs incoming electrophiles to the meta position relative to itself.

- Nucleophilic attack : Fluorine’s electronegativity stabilizes adjacent charges, making the para position susceptible to nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., oxidoreductases or kinases). The nitro group may act as an electron acceptor in active sites .

- DFT Calculations : Predict electrostatic potential maps to identify reactive regions (e.g., amino group as a hydrogen bond donor) .

- Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to refine models .

Q. What strategies resolve contradictions in reported biological activities of nitroaryl propanoic acid derivatives?

- Methodological Answer :

- Source Analysis : Verify synthetic purity (>95% by HPLC) and stereochemistry (via chiral chromatography), as impurities or racemic mixtures can skew activity data .

- Assay Conditions : Standardize buffer pH (e.g., PBS vs. Tris-HCl) and temperature, as the nitro group’s redox sensitivity may alter results under oxidative conditions .

- Meta-Analysis : Cross-reference datasets from PubChem and peer-reviewed studies to identify outliers .

Q. How can the nitro group in this compound be selectively reduced without affecting the fluorine substituent?

- Methodological Answer :

- Catalytic Hydrogenation : Use Pd/C (10%) in ethanol under 1 atm H₂ at 25°C. Monitor reaction progress via TLC to halt at the amine stage (Rf ~0.3 in EtOAc/hexane).

- Chemical Reduction : NaBH₄/CuCl₂ selectively reduces nitro to amine while preserving C-F bonds .

- Validation : Post-reduction, confirm retention of fluorine via ¹⁹F NMR (δ -115 to -120 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.